molecular formula C14H12N4O2 B14228227 Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- CAS No. 787590-91-4

Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-

Cat. No.: B14228227
CAS No.: 787590-91-4
M. Wt: 268.27 g/mol
InChI Key: FNZZXLPDGMXAFT-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is a complex organic compound that belongs to the class of benzoic acids and imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- typically involves multi-step reactions. One common approach is the condensation of appropriate precursors followed by cyclization and functionalization steps. For instance, the synthesis might start with the preparation of an imidazo[1,2-a]pyrazine core, which is then functionalized with a benzoic acid moiety and a methylamino group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- apart is its specific combination of functional groups and structural features. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

CAS No.

787590-91-4

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid

InChI

InChI=1S/C14H12N4O2/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-2-4-10(5-3-9)14(19)20/h2-8H,1H3,(H,15,16)(H,19,20)

InChI Key

FNZZXLPDGMXAFT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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